ML334

Vue d'ensemble

Description

ML334, également connu sous le nom de LH601A, est un activateur puissant du facteur 2 apparenté au facteur érythroïde nucléaire 2 (NRF2). Il fonctionne en inhibant l'interaction entre la protéine 1 associée à ECH de type Kelch (Keap1) et NRF2. Cette inhibition conduit à l'activation de NRF2, qui joue un rôle crucial dans les mécanismes de défense cellulaire contre le stress oxydatif et l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ML334 est synthétisé par un processus en plusieurs étapes impliquant la formation d'un dérivé de la tétrahydroisoquinoléine. Les étapes clés comprennent :

Formation du noyau isoquinoléine : La synthèse commence par la formation du noyau isoquinoléine par une réaction de Pictet-Spengler.

Modifications de groupe fonctionnel :

Réaction de couplage finale : La dernière étape consiste à coupler le dérivé isoquinoléine modifié à un dérivé d'acide cyclohexanecarboxylique pour former this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour maximiser le rendement et la pureté.

Techniques de purification : Des techniques de purification avancées, y compris la chromatographie et la cristallisation, sont utilisées pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

ML334 subit plusieurs types de réactions chimiques, y compris :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun avec des activités biologiques distinctes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme un composé d'outil pour étudier l'interaction Keap1-NRF2 et son rôle dans le stress oxydatif.

Biologie : Dans la recherche biologique, this compound est utilisé pour étudier les mécanismes cellulaires de l'activation de NRF2 et ses effets sur l'expression génique.

Médecine : this compound a des applications thérapeutiques potentielles dans les maladies liées au stress oxydatif et à l'inflammation, telles que les maladies cardiovasculaires et les maladies neurodégénératives.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments pour identifier de nouveaux activateurs de NRF2 .

Mécanisme d'action

This compound exerce ses effets en inhibant directement l'interaction entre Keap1 et NRF2. Cette inhibition conduit à la stabilisation et à la translocation nucléaire de NRF2, où il se lie aux éléments de réponse aux antioxydants (ARE) de l'ADN. Cette liaison active la transcription de gènes impliqués dans la défense antioxydante, la détoxification et les réponses anti-inflammatoires .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of ML334 can be categorized into several key areas:

Biochemical Research

- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .

- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .

Cellular Biology

- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .

- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .

Medical Applications

- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .

- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .

Case Study 1: Cancer Research

In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .

Mécanisme D'action

ML334 exerts its effects by directly inhibiting the interaction between Keap1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (ARE) in the DNA. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .

Comparaison Avec Des Composés Similaires

ML334 est unique parmi les activateurs de NRF2 en raison de son inhibition non covalente de l'interaction Keap1-NRF2. Des composés similaires comprennent :

Acide déhydroéburicoïque : Un inhibiteur double de l'interaction Keap1-NRF2 et de la glycogène synthase kinase 3 bêta (GSK3β).

Brusatol : Un autre activateur de NRF2, mais il fonctionne selon un mécanisme différent en favorisant la dégradation de NRF2.

Oltipraz : Un activateur de NRF2 qui induit NRF2 par modification covalente de Keap1

Le mécanisme distinct d'inhibition non covalente de this compound en fait un outil précieux pour étudier la voie Keap1-NRF2 et ses applications thérapeutiques potentielles .

Activité Biologique

ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.

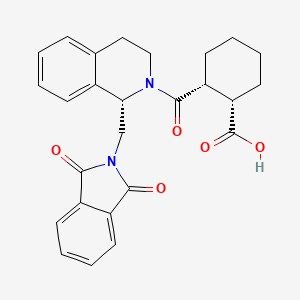

- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid

- Molecular Formula : C26H26N2O5

- Purity : ≥98%

This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .

Key Biological Activities

- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.

- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.

- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:

- The presence of an acidic functional group on the cycloalkane ring enhances activity.

- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .

Case Studies and Applications

Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:

Propriétés

IUPAC Name |

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNENLABLFGGAFF-BHIFYINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.